An In-depth Technical Guide to Ethyl (2-cyano-3-ethoxyacryloyl)carbamate
An In-depth Technical Guide to Ethyl (2-cyano-3-ethoxyacryloyl)carbamate
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive overview of the chemical and physical properties of Ethyl (2-cyano-3-ethoxyacryloyl)carbamate, a reactive intermediate with potential applications in synthetic and medicinal chemistry. Drawing from available scientific literature, this document details its structure, synthesis, and known characteristics to support further research and development.
Introduction: A Molecule of Interest in Heterocyclic Synthesis
Ethyl (2-cyano-3-ethoxyacryloyl)carbamate (CAS No. 1187-34-4) is a specialized organic compound characterized as a "push-pull" olefin. This structural feature, where an electron-donating group (ethoxy) and electron-withdrawing groups (cyano and carbamoyl) are conjugated through a double bond, imparts unique reactivity. Its primary documented role is as a key intermediate in the synthesis of uracil derivatives, which are foundational structures in numerous biologically active compounds, including antiviral and anticancer agents[1]. The stereochemistry of the molecule, particularly the E/Z isomerism around the carbon-carbon double bond, is a critical aspect of its chemical behavior, with the E-isomer being the thermodynamically favored product in its reported synthesis[1].
Physicochemical and Structural Properties
The fundamental properties of Ethyl (2-cyano-3-ethoxyacryloyl)carbamate are summarized below. It is important to note that while some data is available for this specific compound, other properties are inferred from closely related analogs.
| Property | Value | Source(s) |
| CAS Number | 1187-34-4 | [2][3] |
| Molecular Formula | C9H12N2O4 | [2][4] |
| Molecular Weight | 212.2 g/mol | [2] |
| Melting Point | 116°C | [2] |
| Appearance | Powder or liquid | [4] |
| Purity | Typically >97% | [4] |
Structural Isomerism: A key feature of this molecule is its existence as E and Z isomers. The reaction of ethyl (2-cyanoacetyl)carbamate with ethyl orthoformate stereoselectively yields the E-isomer[1]. The Z-isomer can be formed through photochemical irradiation, but it thermally and spontaneously reverts to the more stable E-isomer[1]. This isomerization is a classic example of the dynamic behavior of push-pull olefins and can be monitored using spectroscopic techniques[1].
Synthesis and Reaction Chemistry
The primary reported synthesis of Ethyl (2-cyano-3-ethoxyacryloyl)carbamate involves the reaction of ethyl (2-cyanoacetyl)carbamate with ethyl orthoformate in the presence of acetic anhydride. This method is highly stereoselective, yielding exclusively the E-isomer[1].
Detailed Synthetic Protocol:
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To a solution of ethyl (2-cyanoacetyl)carbamate (1 mmol) and acetic anhydride (1 mL) in chloroform (2 mL), add ethyl orthoformate (2 mmol).
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Reflux the mixture at 80°C under a nitrogen atmosphere for 2 hours.
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Upon completion of the reaction, cool the mixture and concentrate it using a rotary evaporator.
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Add ether to the concentrated residue and store in a refrigerator for 12 hours to induce precipitation.
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Collect the resulting white powder by filtration and recrystallize from a chloroform/ether mixture to yield the pure E-isomer[1].
Isomerization Dynamics:
Analytical Characterization
Spectroscopic analysis is crucial for confirming the structure and stereochemistry of Ethyl (2-cyano-3-ethoxyacryloyl)carbamate.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The E-isomer has been characterized by 1H and 13C NMR spectroscopy. The vinyl proton of the E-isomer shows a characteristic resonance at δ 8.17 ppm in the 1H NMR spectrum[1].
Infrared (IR) Spectroscopy and Mass Spectrometry: While specific IR and mass spectra for this compound are not readily available in the searched literature, characteristic peaks can be predicted. For a related compound, ethyl N-{(Z)-2-cyano-3-[2-(2,4-dichlorophenyl)hydrazinyl]prop-2-enoyl}carbamate, characteristic IR peaks were observed at 2250 cm⁻¹ (C≡N), 1720 cm⁻¹ (C=O carbamate), and 1680 cm⁻¹ (C=O acryloyl)[5]. Similar peaks would be expected for the title compound. Mass spectrometry would likely show the molecular ion peak and characteristic fragmentation patterns.
Pharmacological Profile and Toxicological Considerations
Potential Applications in Drug Development: The synthesis of Ethyl (2-cyano-3-ethoxyacryloyl)carbamate as an intermediate for uracil derivatives suggests its potential utility in medicinal chemistry[1]. Uracil analogs are a well-established class of compounds with diverse biological activities. Furthermore, the carbamate functional group is a common motif in drug design, often used as a stable bioisostere for esters and amides[5].
Toxicology: There is no specific toxicological data available for Ethyl (2-cyano-3-ethoxyacryloyl)carbamate in the reviewed literature. However, the broader class of carbamates includes compounds with a wide range of toxicities. Many carbamates are known to act as acetylcholinesterase inhibitors, a mechanism of action shared with organophosphate insecticides[6]. This inhibition is typically reversible[6].
Given the lack of specific data, this compound should be handled with care, following standard laboratory safety procedures. A safety data sheet indicates that it should be stored in a tightly closed container in a dry, cool, and well-ventilated place[2]. Standard personal protective equipment, including gloves and safety goggles, should be worn when handling[2].
Conclusion and Future Directions
Ethyl (2-cyano-3-ethoxyacryloyl)carbamate is a reactive intermediate with a well-defined synthesis and interesting stereochemical properties. Its role as a precursor to uracil derivatives points towards potential applications in the development of novel therapeutic agents. However, a comprehensive understanding of its chemical and biological properties is currently limited.
Future research should focus on:
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A thorough characterization of its physicochemical properties.
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Detailed spectroscopic analysis, including IR and mass spectrometry.
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Exploration of its reactivity in various organic transformations.
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Investigation of its biological activities and pharmacological profile, particularly in the context of heterocyclic synthesis.
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A comprehensive toxicological evaluation to establish a clear safety profile.
This technical guide provides a foundational understanding of Ethyl (2-cyano-3-ethoxyacryloyl)carbamate based on the currently available scientific literature, with the aim of facilitating further research and application of this intriguing molecule.
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